Cas no 3880-77-1 (2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy-)

2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- is a substituted naphthalene derivative featuring a tetrahydro-naphthalene core with an amine group at the 2-position and a methoxy substituent at the 8-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or dyes. The methoxy group enhances solubility in organic solvents, while the tetrahydro structure may improve stability compared to fully aromatic analogs. Its amine functionality allows for further derivatization, making it a versatile building block in medicinal and materials chemistry research. The compound is typically handled under standard laboratory conditions.
2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- structure
3880-77-1 structure
Product Name:2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy-
CAS No:3880-77-1
MF:C11H15NO
MW:177.242902994156
MDL:MFCD00906373
CID:315037
PubChem ID:10197933
Update Time:2025-05-21

2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy-
    • 8-Methoxy-2-aminotetralin
    • 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
    • 8-methoxy-2-aminotetralin, AldrichCPR
    • (S)-(-)-8-METHOXY2-AMINOTETRALIN
    • DTXSID501311922
    • 1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLICACIDAMIDE
    • AB07674
    • FT-0694805
    • 3880-77-1
    • 8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
    • 8-methoxy-2-amino-tetralin
    • BDBM50016733
    • 2-amino-8-methoxytetralin
    • FT-0645285
    • SCHEMBL266921
    • RVKOHSCTEHZRRT-UHFFFAOYSA-N
    • CHEMBL26688
    • 8-methoxytetralin-2-amine
    • PD033604
    • CS-0200159
    • MDL: MFCD00906373
    • Inchi: 1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3
    • InChI Key: RVKOHSCTEHZRRT-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1CC(CC2)N

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.056
  • Boiling Point: 309.1°Cat760mmHg
  • Flash Point: 147.4°C
  • Refractive Index: 1.548
  • PSA: 35.25

2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- Security Information

2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM237387-10g
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
3880-77-1 97%
10g
$403 2021-08-04
Apollo Scientific
OR918301-1g
8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
3880-77-1 95%
1g
£225.00 2023-09-01
Chemenu
CM237387-10g
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
3880-77-1 97%
10g
$403 2023-01-07
AstaTech
69303-1/G
8-METHOXY-2-AMINOTETRALIN
3880-77-1 97%
1g
$228 2023-09-16
AstaTech
69303-5/G
8-METHOXY-2-AMINOTETRALIN
3880-77-1 97%
5/G
$396 2022-06-01
AstaTech
69303-25/G
8-METHOXY-2-AMINOTETRALIN
3880-77-1 97%
25/G
$1386 2022-06-01
AstaTech
69303-0.1/g
8-METHOXY-2-AMINOTETRALIN
3880-77-1 97%
0.1g
$77 2023-09-16
AstaTech
69303-0.25/g
8-METHOXY-2-AMINOTETRALIN
3880-77-1 97%
0.25g
$114 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270829-1g
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
3880-77-1 98%
1g
¥996.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270829-5g
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
3880-77-1 98%
5g
¥3991.00 2024-05-15

Additional information on 2-Naphthalenamine,1,2,3,4-tetrahydro-8-methoxy-

Introduction to 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- (CAS No. 3880-77-1)

2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy-, identified by its Chemical Abstracts Service (CAS) number 3880-77-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, belonging to the class of tetrahydroisoquinoline derivatives, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of a methoxy group at the 8-position and an amine functionality at the 2-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The structure of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- features a naphthalene core modified by tetrahydroisoquinoline rings, which are known for their involvement in various pharmacological pathways. The methoxy substituent enhances the molecule's solubility and stability, while the amine group provides a site for further functionalization. These characteristics make it an attractive candidate for synthesizing novel therapeutic agents targeting a range of diseases.

In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their demonstrated efficacy in treating neurological disorders, cardiovascular diseases, and certain types of cancer. The compound CAS No. 3880-77-1 is no exception and has been studied for its potential role in modulating neurotransmitter systems. Specifically, its ability to interact with monoamine transporters and receptors has been explored in the context of depression and neurodegenerative diseases.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- with high accuracy. These simulations have revealed that the compound exhibits promising interactions with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are key targets in managing neurodegenerative conditions like Parkinson's disease. The methoxy group at position 8 plays a crucial role in stabilizing these interactions, thereby enhancing the compound's therapeutic potential.

Moreover, the synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- has been optimized through various methodologies to improve yield and purity. Modern synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the tetrahydroisoquinoline core efficiently. These methods not only streamline the synthesis process but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

The biological activity of CAS No. 3880-77-1 has been further investigated through in vitro and in vivo studies. Initial experiments have shown that this compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and inhibit oxidative stress-induced damage. This makes it a potential candidate for treating oxidative stress-related diseases such as Alzheimer's disease and age-related macular degeneration.

Additionally, research has highlighted the anti-inflammatory effects of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- by demonstrating its ability to modulate inflammatory pathways at both molecular and cellular levels. The compound has been found to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6, which are central mediators of inflammation. These findings suggest that this molecule could be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of CAS No. 3880-77-1 have also been thoroughly evaluated to ensure its suitability for clinical applications. Studies have shown that the compound exhibits good oral bioavailability and moderate tissue distribution upon administration. This profile indicates that it could be effectively delivered systemically while maintaining therapeutic levels in target tissues.

In conclusion,2-Naphthalenamine, 1,2,3,4-tetrahydro-8-methoxy- (CAS No. 3880-77-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for developing novel therapeutic agents targeting neurological disorders、cardiovascular diseases、and inflammatory conditions。Ongoing studies continue to explore its full therapeutic spectrum,with promising results suggesting its future role in improving patient outcomes across various medical fields。

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk